molecular formula C15H13NO4S B8515741 N-(p-sulfophenyl)-cinnamamide CAS No. 89217-68-5

N-(p-sulfophenyl)-cinnamamide

Cat. No.: B8515741
CAS No.: 89217-68-5
M. Wt: 303.3 g/mol
InChI Key: WRSKRHBACBNALX-IZZDOVSWSA-N
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Description

N-(p-sulfophenyl)-cinnamamide is an organic compound characterized by the presence of a cinnamamide group attached to a p-sulfophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(p-sulfophenyl)-cinnamamide typically involves the reaction of cinnamic acid with p-sulfophenylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of this compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(p-sulfophenyl)-cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The aromatic ring in this compound can participate in electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(p-sulfophenyl)-cinnamamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and inhibition. Its structural features make it a potential candidate for drug design and development.

    Medicine: this compound derivatives have shown promise in the development of anti-inflammatory and antimicrobial agents.

    Industry: The compound is used in the production of dyes and pigments due to its ability to form stable color complexes.

Mechanism of Action

The mechanism of action of N-(p-sulfophenyl)-cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in the case of enzyme inhibition, this compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

  • N-(p-sulfophenyl)-benzamide
  • N-(p-sulfophenyl)-acetamide
  • N-(p-sulfophenyl)-propionamide

Comparison: N-(p-sulfophenyl)-cinnamamide is unique due to the presence of the cinnamamide group, which imparts distinct chemical and biological properties. Compared to its analogs, such as N-(p-sulfophenyl)-benzamide, the cinnamamide derivative exhibits enhanced reactivity and potential for diverse applications. The presence of the double bond in the cinnamamide group also allows for additional chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

89217-68-5

Molecular Formula

C15H13NO4S

Molecular Weight

303.3 g/mol

IUPAC Name

4-[[(E)-3-phenylprop-2-enoyl]amino]benzenesulfonic acid

InChI

InChI=1S/C15H13NO4S/c17-15(11-6-12-4-2-1-3-5-12)16-13-7-9-14(10-8-13)21(18,19)20/h1-11H,(H,16,17)(H,18,19,20)/b11-6+

InChI Key

WRSKRHBACBNALX-IZZDOVSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 86.5 g of anhydrous sulphanilic acid in 120 g of acetone are added dropwise, while stirring at 30° C., 168.8 g of N,N-dimethyl-benzylamine in the course of 15 minutes, followed by a solution of 83.5 g of cinnamoyl chloride in 80 g of acetone in the course of 50 minutes. After the addition is complete, the reaction temperature is increased to the reflux temperature for 1 hour, and the acetone is then removed as completely as possible. The residue which remains is stirred for 1 hour at 80° C., 90 g of 50% strength sodium hydroxide solution in 500 ml of water are then added, and the mixture is again heated to 80° C. and left to stand at this temperature for 15 minutes. The phases are separated and the aqueous phase is washed with 50 g of toluene. The aqueous phase, which is still hot, is diluted with 800 ml of water and neutralized with concentrated sulphuric acid. The cooled aqueous solution is then added dropwise in the course of 20 minutes to 1 kg of 50% strength sulphuric acid, while stirring vigorously. The precipitated crystals are separated off and dissolved in 4 liters of water, the solution is filtered, and again brought to crystallization by the addition of 100 g of concentrated sulphuric acid. 111 g of pure N-(p-sulfophenyl)-cinnamamide (corresponding to 75.9% of theory) with a melting point of 235°-237° C. are obtained. UV spectrum (in methanol):
Quantity
86.5 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
solvent
Reaction Step One
Quantity
168.8 g
Type
reactant
Reaction Step Two
Quantity
83.5 g
Type
reactant
Reaction Step Three
Quantity
80 g
Type
solvent
Reaction Step Three
Name
N-(p-sulfophenyl)-cinnamamide
Yield
75.9%

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